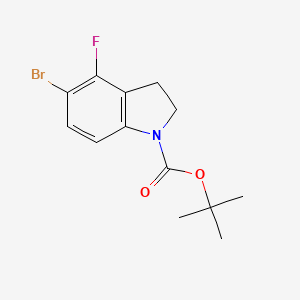
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
説明
“tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate” is a chemical compound with the CAS Number: 1337533-31-9 . It has a molecular weight of 316.17 and its molecular formula is C13H15BrFNO2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate” are not available, similar compounds like “N-Boc-5-bromoindole” can undergo Sonogashira coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment between 2-8°C . Its water solubility is moderately low, with a Log S (ESOL) value of -4.05 . The compound’s lipophilicity, as measured by Log Po/w (iLOGP), is 3.38 .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
One of the potential applications of this compound is in the field of organic light-emitting diodes (OLEDs) . It could be used in the synthesis of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They have shown to possess various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 3.38, indicating its lipophilicity .
Result of Action
Given its classification as an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate. For instance, its solubility can affect its absorption and distribution in the body . It is moderately soluble, with a Log S (ESOL) of -4.05 . Furthermore, its stability can be influenced by storage conditions .
特性
IUPAC Name |
tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHIDGFWSDQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2884580.png)
![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)